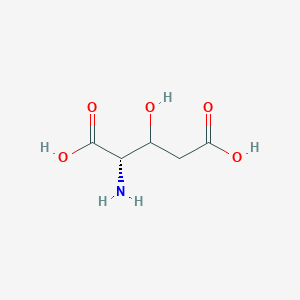

(2S)-2-amino-3-hydroxypentanedioic acid

Description

Historical Context of Discovery and Early Research on Hydroxylated Amino Acids

The journey to understanding complex molecules like (2S)-2-amino-3-hydroxypentanedioic acid began with the broader discovery and characterization of amino acids in the 19th and early 20th centuries. acs.org Early research focused on the fundamental proteinogenic amino acids. However, as analytical techniques advanced, a growing number of non-proteinogenic and modified amino acids were identified. The discovery of hydroxylated amino acids, such as hydroxyproline (B1673980) and hydroxylysine, was a significant step, revealing that post-translational modifications could diversify protein structure and function. wikipedia.org

The specific interest in 3-hydroxyglutamic acid was notably sparked by its identification as a component of a natural product. nih.gov Early investigations found this amino acid in the hydrolysates of an antibiotic peptide known as S-520, signaling its relevance beyond theoretical chemistry. nih.gov This discovery propelled further research into its synthesis, stereochemistry, and biological significance, building upon the foundational knowledge of amino acid chemistry. cdnsciencepub.comnih.gov

Nomenclature and Stereoisomeric Forms

The systematic name this compound describes a pentanedioic acid (a five-carbon dicarboxylic acid, also known as glutaric acid) with an amino group at carbon 2 and a hydroxyl group at carbon 3. The "(2S)" designation refers to the stereochemical configuration at the alpha-carbon (C2), which is analogous to L-glutamic acid. The presence of a second stereocenter at carbon 3 (C3) gives rise to diastereomers, primarily distinguished by the prefixes erythro and threo.

This stereoisomer has the (2S,3S) configuration. In the Fischer projection, when the carbon chain is drawn vertically with the most oxidized carbon at the top, the amino group at C2 and the hydroxyl group at C3 are on the same side, leading to the erythro designation. The 'L' prefix corresponds to the 'S' configuration at the alpha-carbon.

This stereoisomer possesses the (2S,3R) configuration. nih.gov In the corresponding Fischer projection, the amino group at C2 and the hydroxyl group at C3 are on opposite sides of the carbon backbone, hence the threo designation. nih.gov It was specifically the (2S,3R) isomer, or L-threo-3-hydroxyglutamic acid, that was identified as a fragment of the cyclohexapeptide antibiotic S-520. nih.gov

Table 1: Stereoisomers of L-3-Hydroxyglutamic Acid

| Systematic Name | Common Name | Absolute Configuration |

| (2S,3S)-2-amino-3-hydroxypentanedioic acid | L-erythro-3-hydroxyglutamic acid | 2S, 3S |

| (2S,3R)-2-amino-3-hydroxypentanedioic acid | L-threo-3-hydroxyglutamic acid | 2S, 3R |

The three-dimensional arrangement of atoms in a molecule is critical for its biological function, a principle that is well-exemplified by the stereoisomers of hydroxylated amino acids. longdom.org The specific orientation of the amino and hydroxyl groups in the different isomers of 3-hydroxyglutamic acid dictates how they interact with biological targets such as enzymes and receptors.

Research has demonstrated that stereochemistry is paramount to the activity of hydroxyglutamic acids at excitatory amino acid transporters (EAATs) and glutamate (B1630785) receptors. nih.gov For instance, different stereoisomers of hydroxyglutamic acids exhibit varied sensitivities and effects on these transporters. nih.gov The biological actions of beta-hydroxy-L-glutamic acid have been shown to differ significantly from L-glutamic acid itself, with a distinct binding affinity for glutamate receptors. nih.gov This underscores that even a subtle change, such as the addition of a hydroxyl group and its specific spatial orientation, can profoundly alter a molecule's biological profile and its role in cellular processes. nih.govnih.gov

Biological Prevalence and Distribution

While not one of the canonical 20 amino acids used in protein synthesis, this compound and its isomers are found in various natural contexts. nih.gov Their presence is particularly noted in microorganisms and as components of more complex natural products.

Hydroxyglutamic acids are widely distributed in nature, with notable occurrences in plants and microorganisms. nih.gov Specific isomers have been isolated from distinct biological sources, highlighting their specialized roles.

Mycobacterium lacticum : The cell wall of this bacterium has been identified as a source of threo-3-hydroxyglutamic acid. nih.gov

Antibiotic S-520 : As mentioned previously, the (2S,3R) isomer of 3-hydroxyglutamic acid was discovered as a constituent of this antibiotic peptide. nih.gov

Table 2: Natural Occurrence of 3-Hydroxyglutamic Acid Isomers

| Isomer | Natural Source | Organism Type |

| threo-3-hydroxyglutamic acid | Cell Wall | Bacterium (Mycobacterium lacticum) |

| (2S,3R)-2-amino-3-hydroxypentanedioic acid | Antibiotic S-520 | Microorganism (unspecified) |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-hydroxypentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZIEAUIOCGXBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)N)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314153 | |

| Record name | 3-Hydroxyglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-62-0 | |

| Record name | 3-Hydroxyglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyglutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Enzymatic Pathways of 3 Hydroxy L Glutamic Acid

De Novo Biosynthetic Routes

The de novo synthesis of 3-hydroxy-L-glutamic acid is not a ubiquitous metabolic pathway. It has been most extensively studied in the context of microbial secondary metabolite production.

Microbial Biosynthesis Pathways

In microorganisms, the primary route for the synthesis of 3-hydroxy-L-glutamic acid is through the action of Nonribosomal Peptide Synthetase (NRPS) systems. These large, multi-enzyme complexes are responsible for the assembly of a wide array of peptide-based natural products.

The formation of 3-hydroxy-L-glutamic acid is a post-assembly modification that occurs on an amino acid tethered to the NRPS assembly line. This process involves the stereospecific hydroxylation of L-glutamic acid.

A key example of this biosynthetic strategy is found in the kutzneride biosynthesis pathway. Kutznerides are antifungal and antimicrobial hexadepsipeptides that contain D-3-hydroxyglutamic acid in both threo and erythro isomeric forms. The hydroxylation of L-glutamic acid at the β-position is catalyzed by two specific non-heme iron oxygenase enzymes, KtzO and KtzP.

Biochemical studies have shown that KtzO and KtzP act stereospecifically. KtzO is responsible for generating threo-L-hydroxyglutamic acid, while KtzP catalyzes the formation of the erythro-isomer. This enzymatic system is a notable example of how two enzymes can perform the same chemical reaction with opposite stereospecificity to generate isomeric products within the same biosynthetic pathway.

| Enzyme | Function | Product Stereochemistry |

| KtzO | Hydroxylation of L-glutamic acid | threo-L-hydroxyglutamic acid |

| KtzP | Hydroxylation of L-glutamic acid | erythro-L-hydroxyglutamic acid |

The hydroxylation reaction catalyzed by KtzO and KtzP occurs while the glutamic acid substrate is tethered to a peptidyl carrier protein (PCP) domain of the NRPS module. Specifically, in the kutzneride pathway, glutamic acid is attached to the PCP of the third module of the nonribosomal peptide synthetase KtzH.

An interesting feature of this particular NRPS module is its truncated adenylation (A) domain, which renders it incapable of activating and loading glutamic acid onto its own PCP domain. This deficiency is overcome by a stand-alone A domain, KtzN, which activates and transfers glutamic acid to the KtzH PCP domain in trans. The presence of either KtzO or KtzP is necessary for this in trans compensation to occur. The kinetic parameters of the KtzO- and KtzP-catalyzed hydroxylation of the PCP-bound glutamic acid have been determined using non-hydrolyzable coenzyme A analogs.

| Component | Role | Interaction |

| KtzH (Module 3) | NRPS module with a truncated A domain and a PCP domain. | Binds the glutamic acid substrate via its PCP domain. |

| KtzN | Stand-alone adenylation (A) domain. | Activates and transfers L-glutamic acid to the PCP of KtzH. |

| KtzO/KtzP | Non-heme iron oxygenases. | Hydroxylate the PCP-bound L-glutamic acid. |

While the direct engineered biosynthesis of 3-hydroxy-L-glutamic acid in heterologous hosts is not extensively documented, the principles of metabolic engineering provide a framework for its potential production. Host organisms such as Escherichia coli and Corynebacterium glutamicum are well-established platforms for the production of various amino acids and other valuable chemicals.

The production of related hydroxy acids, such as 3-hydroxypropionic acid and 3-hydroxyvalerate, has been successfully achieved in engineered microbes. These efforts typically involve the introduction of heterologous genes to create a functional synthesis pathway and the modification of the host's central metabolism to increase the precursor supply. For instance, the production of 3-hydroxypropionic acid in C. glutamicum was achieved by expressing genes for glycerol synthesis and 3-HP production, coupled with the deletion of competing byproduct pathways. Similarly, engineered E. coli has been used for the production of 3-hydroxyvalerate by activating a mutase pathway to generate the necessary propionyl-CoA precursor.

These strategies could potentially be adapted for the production of 3-hydroxy-L-glutamic acid. This would likely involve co-expressing the genes for the necessary NRPS components (such as KtzH and KtzN) and the specific hydroxylases (KtzO and KtzP) in a host organism that can provide a high flux of the L-glutamic acid precursor.

Nonribosomal Peptide Synthetase (NRPS)-Dependent Hydroxylation Systems

Other Putative Biosynthetic Mechanisms in Eukaryotic Systems

The de novo biosynthesis of 3-hydroxy-L-glutamic acid in eukaryotes is not well-characterized. However, the metabolism of related compounds, such as 3-hydroxyglutaric acid, has been studied in the context of certain human metabolic disorders. In glutaric aciduria type I, the accumulation of glutaryl-CoA leads to its conversion to glutaconyl-CoA by mitochondrial acyl-CoA dehydrogenases. This is followed by the hydration of glutaconyl-CoA to 3-hydroxyglutaryl-CoA, a reaction catalyzed by 3-methylglutaconyl-CoA hydratase. The subsequent hydrolysis of 3-hydroxyglutaryl-CoA yields 3-hydroxyglutaric acid.

While this represents a catabolic or detoxification pathway rather than a de novo biosynthetic route for an amino acid, it demonstrates that eukaryotic enzymes possess the capability to synthesize and metabolize hydroxyglutaric acid derivatives. The existence of a dedicated de novo pathway for 3-hydroxy-L-glutamic acid in eukaryotes remains to be discovered.

Enzymes Catalyzing the Hydroxylation of Glutamic Acid or Precursors

The hydroxylation of L-glutamic acid at the C3 (or β) position is catalyzed by specialized enzymes, primarily from the superfamily of iron- and α-ketoglutarate-dependent dioxygenases (Fe/αKG). These enzymes are adept at activating otherwise unreactive C-H bonds, making them powerful tools in natural product biosynthesis. The hydroxylation can occur either on the free amino acid or on a glutamic acid residue that is tethered to a peptidyl carrier protein (PCP) as part of a larger nonribosomal peptide synthetase (NRPS) assembly line.

α-Ketoglutarate-dependent dioxygenases are non-heme iron-containing enzymes that catalyze a wide array of oxidative reactions, including hydroxylations. Their catalytic activity relies on a conserved structural motif known as a double-stranded β-helix (DSBH) or cupin fold, which houses the active site. The active site features a highly conserved 2-His-1-carboxylate facial triad (typically HXD/E...H) that coordinates a single Fe(II) ion, leaving three labile sites on the iron center.

The catalytic cycle is a well-orchestrated process that utilizes molecular oxygen (O₂) and α-ketoglutarate as co-substrates to hydroxylate a prime substrate, such as glutamic acid.

The key steps of the mechanism are:

Substrate Binding: The cycle begins with the binding of the cosubstrate, α-ketoglutarate, which coordinates to the Fe(II) center in a bidentate fashion. The primary substrate (e.g., glutamic acid) then binds nearby in the active site, held by noncovalent forces.

Oxygen Activation: Molecular oxygen (O₂) binds to an available coordination site on the Fe(II) ion.

Oxidative Decarboxylation: A nucleophilic attack from the bound oxygen on the α-keto carbon of α-ketoglutarate initiates an oxidative decarboxylation. This process releases succinate and carbon dioxide (CO₂).

Formation of the Ferryl-Oxo Intermediate: The decarboxylation results in the formation of a highly reactive Fe(IV)-oxo (ferryl-oxo) intermediate. This potent oxidizing species is responsible for the subsequent C-H bond activation.

Hydrogen Abstraction and Oxygen Rebound: The Fe(IV)-oxo intermediate abstracts a hydrogen atom from the target C-H bond of the substrate, creating a substrate radical and an Fe(III)-hydroxo species. This is followed by a rapid "oxygen rebound" step, where the hydroxyl group is transferred to the substrate radical, yielding the hydroxylated product.

Product Release: Finally, the hydroxylated product and succinate are released, and the Fe(II) center is regenerated, ready for the next catalytic cycle.

This mechanism couples the decarboxylation of α-ketoglutarate to the hydroxylation of the substrate, with one atom of O₂ being incorporated into the succinate and the other into the final hydroxylated product.

The hydroxylation of glutamic acid must be precisely controlled to produce the correct isomer of 3-hydroxy-L-glutamic acid. The enzymes that catalyze this reaction exhibit high degrees of regioselectivity (selecting the correct carbon atom to hydroxylate) and stereospecificity (creating a specific 3D arrangement at the new chiral center).

A notable example is found in the biosynthesis of kutznerides, where two distinct α-ketoglutarate-dependent dioxygenases, KtzO and KtzP, catalyze the hydroxylation of L-glutamic acid at the β-position (C3). Despite acting on the same substrate, these enzymes generate different stereoisomers. KtzO produces threo-L-hydroxyglutamic acid, while KtzP is responsible for forming the erythro-isomer. In this specific pathway, the glutamic acid substrate is bound to a peptidyl carrier protein domain of the nonribosomal peptide synthetase KtzH. This demonstrates that these hydroxylases can recognize and modify substrates that are part of a larger enzymatic complex. The ability of different enzymes to generate distinct stereoisomers from the same precursor is a testament to the precise architectural control exerted by the enzyme's active site on the orientation of the substrate relative to the reactive ferryl-oxo intermediate.

| Enzyme | Substrate | Product Stereochemistry | Function |

|---|---|---|---|

| KtzO | PCP-bound L-Glutamic Acid | (2S,3S)-3-hydroxyglutamic acid (threo) | Stereospecific hydroxylation at the C3 position. |

| KtzP | PCP-bound L-Glutamic Acid | (2S,3R)-3-hydroxyglutamic acid (erythro) | Stereospecific hydroxylation at the C3 position. |

Regulation of 3-Hydroxy-L-Glutamic Acid Biosynthesis

The biosynthesis of 3-hydroxy-L-glutamic acid is subject to regulation at several levels, primarily revolving around the availability of substrates and the activity of the hydroxylating enzymes.

Metabolic Feedback Regulation: The activity of α-ketoglutarate-dependent dioxygenases can be regulated by the relative levels of key metabolites. These enzymes are dependent on α-ketoglutarate, a key intermediate of the tricarboxylic acid (TCA) cycle. Conversely, they are often inhibited by other TCA cycle intermediates, such as succinate (a product of the reaction) and fumarate. Therefore, the ratio of α-ketoglutarate to succinate and fumarate can act as a metabolic sensor, modulating the activity of the hydroxylase. When α-ketoglutarate levels are high relative to succinate, the enzyme is active. When succinate accumulates, it can act as a product inhibitor, slowing down the hydroxylation reaction. This feedback mechanism ensures that the production of hydroxylated amino acids is coordinated with the cell's metabolic capacity and energy status.

Transcriptional Regulation: While specific regulatory pathways for 3-hydroxy-L-glutamic acid biosynthesis are not extensively detailed, it is common for genes encoding enzymes for secondary metabolite production to be clustered together and co-regulated at the transcriptional level. The expression of the specific hydroxylase gene may be controlled by pathway-specific regulators that respond to developmental cues or environmental signals within the producing organism.

Metabolic Roles and Biological Significance of 3 Hydroxy L Glutamic Acid

Integration into Central Amino Acid Metabolism

Glutamate (B1630785) is a central hub in amino acid metabolism, acting as both a nitrogen donor and acceptor, thereby linking the metabolism of amino acids with carbohydrate pathways like the citric acid cycle. wikipedia.orglibretexts.org The primary integration point of 3-Hydroxy-L-Glutamic Acid into this central metabolism is through its direct precursor, L-glutamic acid. wikipedia.orgtechnologynetworks.com It is synthesized via the stereospecific hydroxylation of L-glutamic acid, a reaction catalyzed by specific hydroxylase enzymes. nih.gov

This connection to glutamate means that the metabolic fate of 3-Hydroxy-L-Glutamic Acid is intrinsically linked to the broader amino acid pool. While not a direct component of proteins, its synthesis draws from the cellular supply of glutamate, and its degradation can potentially feed back into the central carbon and nitrogen pathways. The initial step in the breakdown of most amino acids is the removal of the amino group, typically through transamination, a process where glutamate and its corresponding α-keto acid, α-ketoglutarate, are key players. wikipedia.orglibretexts.org

Role as a Non-Proteinogenic Amino Acid

Unlike the 22 proteinogenic amino acids that are encoded by the genome for protein assembly, 3-Hydroxy-L-Glutamic Acid is classified as a non-proteinogenic amino acid. wikipedia.org Such compounds are not incorporated into proteins during ribosomal translation but perform a variety of other crucial functions in cells. wikipedia.orgnih.gov Non-proteinogenic amino acids often serve as metabolic intermediates, precursors for secondary metabolites, or components of specialized peptides synthesized by non-ribosomal means. wikipedia.org The incorporation of these unusual amino acids into peptide sequences can increase the metabolic stability of the resulting molecule, as they are not readily recognized by standard proteases. taylorandfrancis.com

Involvement in Cellular Processes and Pathways

The significance of 3-Hydroxy-L-Glutamic Acid is most evident in its role within specialized biosynthetic pathways, where it serves as a critical building block for complex natural products.

Precursor Function in Natural Product Synthesis (e.g., Kutznerides)

A well-documented role for 3-Hydroxy-L-Glutamic Acid is as a precursor in the biosynthesis of kutznerides. Kutznerides are a family of hexadepsipeptides with antifungal and antimicrobial properties, produced by actinomycetes of the genus Kutzneria. These complex molecules are assembled by non-ribosomal peptide synthetases (NRPS) and are notable for containing several non-proteinogenic amino acids, including isomers of 3-hydroxy-D-glutamic acid.

The biosynthesis involves the direct hydroxylation of L-glutamic acid at the β-position (carbon 3). This reaction is catalyzed by two distinct non-heme iron oxygenase enzymes, KtzO and KtzP, which exhibit remarkable stereospecificity.

KtzO generates threo-L-hydroxyglutamic acid.

KtzP catalyzes the formation of the erythro-isomer.

Following hydroxylation, an epimerase domain within the NRPS machinery converts the L-isomers to the D-isomers that are ultimately found in the mature kutzneride peptides. This enzymatic hydroxylation of a primary metabolite (glutamate) is a key step that introduces structural diversity and is essential for the biological activity of the final natural product.

Intermediary Metabolite Functions

Beyond its role as a dedicated precursor in secondary metabolism, many non-proteinogenic amino acids function as intermediary metabolites in various pathways. wikipedia.orgnih.gov For example, the related compound 4-hydroxy-L-glutamic acid is a known intermediate in the catabolism of hydroxyproline (B1673980) and serves as a biomarker for the metabolic disorder primary hyperoxaluria type 3. nih.gov

While the role of 3-Hydroxy-L-Glutamic Acid as a widespread intermediary metabolite is less characterized, its presence in organisms suggests it can be processed by cellular machinery. It is an intermediate in the biosynthesis of ibotenic acid in the fly agaric mushroom, Amanita muscaria, where its formation from glutamate is the initial committed step. nih.gov The existence of enzymatic pathways to both synthesize and potentially degrade 3-Hydroxy-L-Glutamic Acid implies it can function as a transient, specialized metabolite when required by the organism.

Enzymatic Interconversions and Catabolic Pathways

The breakdown of amino acids is essential for recycling nitrogen and carbon skeletons. The catabolism of 3-Hydroxy-L-Glutamic Acid is expected to proceed via pathways analogous to those for other amino acids, beginning with the removal of its α-amino group.

Specific Enzymes Involved in 3-Hydroxy-L-Glutamic Acid Catabolism

While the specific enzymes that catabolize 3-Hydroxy-L-Glutamic Acid are not extensively characterized across all organisms, the most probable initial step is transamination. This reaction is fundamental to the degradation of nearly all amino acids. libretexts.orgnih.gov It involves the transfer of the amino group to an α-keto acid acceptor, most commonly α-ketoglutarate, a reaction catalyzed by enzymes called aminotransferases (or transaminases). nih.gov

For the related compound, 4-hydroxy-L-glutamate, a specific 4-hydroxyglutamate aminotransferase has been identified, which catalyzes the following reaction: 4-hydroxy-L-glutamate + 2-oxoglutarate ⇌ 4-hydroxy-2-oxoglutarate + L-glutamate monarchinitiative.org

It is highly probable that a similar aminotransferase exists for the 3-hydroxy isomer, which would convert it into 3-hydroxy-2-oxoglutarate. This α-keto acid could then enter central metabolic pathways for further breakdown. Another key enzyme in glutamate metabolism is glutamate dehydrogenase (GDH) , which catalyzes the oxidative deamination of glutamate to α-ketoglutarate and ammonia. wikipedia.orgnih.gov While GDH shows broad importance, its activity on substituted substrates like 3-Hydroxy-L-Glutamic Acid has not been definitively established. Therefore, transamination remains the most likely primary catabolic route.

Links to Other Metabolic Cycles (e.g., glutamic acid pathways)

While (2S)-2-amino-3-hydroxypentanedioic acid, specifically its L-threo isomer (L-threo-3-hydroxyglutamic acid), is not a common intermediate in central metabolic pathways, its biosynthesis is directly linked to the glutamic acid metabolic pool. Research has primarily identified this compound as a non-proteinogenic amino acid precursor in the biosynthesis of secondary metabolites in microorganisms.

The most well-documented connection to glutamic acid pathways is the direct hydroxylation of L-glutamic acid to form L-threo-3-hydroxyglutamic acid. This process has been elucidated in the context of the biosynthesis of kutznerides, which are antifungal and antimicrobial hexadepsipeptides. nih.govnih.gov

Biosynthetic Link from L-Glutamic Acid

The formation of L-threo-3-hydroxyglutamic acid is a post-activation modification of L-glutamic acid. In this pathway, L-glutamic acid is first activated and bound to a peptidyl carrier protein (PCP) within a large enzyme complex known as a nonribosomal peptide synthetase (NRPS). nih.gov Once tethered to the NRPS, the β-position of the glutamic acid residue is hydroxylated by a specialized enzyme.

Detailed research findings have identified a specific non-heme iron oxygenase, KtzO, that stereospecifically catalyzes this hydroxylation, yielding the threo isomer of 3-hydroxyglutamic acid. nih.govnih.gov A different enzyme, KtzP, is responsible for producing the erythro isomer in the same biosynthetic cluster. nih.govnih.gov This demonstrates that L-glutamic acid is the direct metabolic precursor, linking the cellular pool of this primary amino acid to the synthesis of this specialized derivative.

The reaction can be summarized as follows:

L-Glutamic acid-PCP + O₂ + α-ketoglutarate + Fe²⁺ → L-threo-3-Hydroxyglutamic acid-PCP + Succinate + CO₂

This biosynthetic step channels a primary metabolite, L-glutamic acid, away from central metabolism (like protein synthesis or conversion to α-ketoglutarate for the TCA cycle) and toward a specialized secondary metabolic pathway.

Interactive Data Table: Enzymes in 3-Hydroxy-L-Glutamic Acid Biosynthesis

| Enzyme | Substrate | Product | Cofactors/Cosubstrates | Metabolic Pathway | Organism Context |

| KtzO | PCP-bound L-Glutamic acid | PCP-bound L-threo-3-Hydroxyglutamic acid | Fe²⁺, O₂, α-ketoglutarate | Kutzneride Biosynthesis (Secondary Metabolism) | Bacteria (e.g., Kutzneria) |

| KtzP | PCP-bound L-Glutamic acid | PCP-bound L-erythro-3-Hydroxyglutamic acid | Fe²⁺, O₂, α-ketoglutarate | Kutzneride Biosynthesis (Secondary Metabolism) | Bacteria (e.g., Kutzneria) |

| KtzN | L-Glutamic acid | L-Glutamyl-AMP | ATP | Kutzneride Biosynthesis (Secondary Metabolism) | Bacteria (e.g., Kutzneria) |

This table summarizes the key enzymes identified in the biosynthesis of 3-hydroxyglutamic acid isomers from L-glutamic acid during the production of kutzneride peptides. nih.govnih.gov

Relationship to Central Metabolism

Currently, there is limited information in the scientific literature detailing the catabolism of 3-hydroxy-L-glutamic acid or its direct participation in other central metabolic cycles such as the citric acid (TCA) cycle or glycolysis. Its known role is primarily as a structural component of secondary metabolites. nih.govnih.gov

This is in contrast to its precursor, L-glutamic acid, which is a central hub in metabolism. L-glutamic acid is intrinsically linked to the TCA cycle through its reversible conversion to α-ketoglutarate, a key cycle intermediate, catalyzed by enzymes like glutamate dehydrogenase. It also serves as a critical nitrogen donor in the biosynthesis of numerous other amino acids and nucleotides.

While the metabolic fate of this compound is not fully characterized, its origin as a hydroxylated form of L-glutamic acid firmly links it to the broader pathways of amino acid metabolism, albeit on a specialized branch leading to secondary metabolite production rather than as an intermediate in core energy or nitrogen metabolism.

Chemical Synthesis Methodologies and Strategies for 3 Hydroxy L Glutamic Acid

Stereoselective and Enantioselective Synthesis

The creation of specific stereoisomers of 3-hydroxy-L-glutamic acid is paramount, as the biological activity of such molecules is highly dependent on their three-dimensional structure. Stereoselective and enantioselective synthetic routes are therefore essential for producing enantiomerically pure forms of the target compound.

Chiral pool synthesis is a strategy that utilizes abundant, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org This approach takes advantage of the pre-existing chirality in the starting material, which is then carried through a series of reactions to form the desired product, thus avoiding the need for a resolution step or an asymmetric catalyst. wikipedia.org Key contributors to the chiral pool include amino acids, sugars, and hydroxy acids. wikipedia.orguh.edu

L-malic acid, a naturally occurring dicarboxylic acid found in apples, serves as a valuable chiral starting material. wikipedia.orgresearchgate.net One documented strategy involves the conversion of L-malic acid into a cyclized variant of 3-hydroxyglutamic acid. The synthesis proceeds through the degradation of a furan (B31954) ring to a carboxyl group, which is then esterified. nih.gov This process yields methyl (2S,3S)-3-acetoxypyroglutamate. Subsequent treatment of this intermediate with a concentrated acid affords the desired (2S,3S)-3-hydroxyglutamic acid hydrochloride. nih.gov The stereochemistry is controlled by the steric hindrance of an acetoxy substituent during the reaction sequence. nih.gov

Table 1: Key Transformation in Synthesis from L-Malic Acid

| Starting Material | Key Intermediate | Final Product |

|---|

D-glucose, an inexpensive and abundant monosaccharide, is a versatile starting material for synthesizing β-hydroxy derivatives of L-glutamic acid. rsc.orgrsc.org In a common retrosynthetic analysis, the C2 carbon of D-glucose is envisioned as the precursor to the carboxylic acid functionality, while the C3 and C4 hydroxyl groups provide the basis for the amino and β-hydroxy groups of the final product, respectively. rsc.orgrsc.org

The synthesis can commence from a known D-glucose-derived azido (B1232118) aldehyde. rsc.org This aldehyde undergoes a Pinnick oxidation to furnish an azido acid. rsc.orgrsc.org The carbon framework is then extended through an Arndt-Eistert homologation, reacting the acid with diazomethane (B1218177) to form an α-diazo ketone, followed by a Wolff rearrangement to yield a homologated methyl ester. rsc.orgrsc.org Further steps involve deprotection of an acetonide group, cleavage with sodium periodate (B1199274) (NaIO₄), and another Pinnick oxidation to produce a glutamic acid derivative with a formylated C-3 hydroxy group. rsc.orgrsc.org This formyl group can be selectively removed to yield the hydroxy acid. rsc.org Finally, catalytic hydrogenation is employed to convert the azide (B81097) group to the required amine, yielding (2S,3R)-3-Hydroxy-L-glutamic acid hydrochloride. rsc.org

Table 2: Summary of Synthesis from D-Glucose

| Step | Reaction | Reagents | Yield |

|---|---|---|---|

| 1 | Pinnick Oxidation | NaClO₂, NaH₂PO₄, H₂O₂ | 91% rsc.org |

| 2 | Arndt-Eistert Homologation | Ethyl chloroformate, CH₂N₂, PhCO₂Ag, Et₃N | 55% (for methyl ester) rsc.org |

| 3 | Oxidation | TFA, NaIO₄, NaClO₂ | 79% (over 3 steps) rsc.org |

| 4 | Deformylation | aq. NaHCO₃ | 89% rsc.org |

Direct modification of L-glutamic acid or its cyclic analog, pyroglutamic acid, is another prominent chiral pool strategy. nih.gov These methods capitalize on the existing stereocenter at the C2 position. For instance, dianions derived from N-protected glutamic acid esters can undergo highly stereoselective allylation reactions at the C4 position. researchgate.net

Another approach involves the electrophilic hydroxylation of pyroglutamate (B8496135) derivatives. nih.gov For example, an orthogonally protected (4S)-4-hydroxy-L-glutamic acid derivative was synthesized as a single diastereoisomer from a pyroglutamate precursor using 3-phenyl-N-phenylsulfonyl oxaziridine (B8769555) and LiHMDS. nih.gov Additionally, γ-hydroxyglutamic acid has been synthesized from N-phthaloyl-L-glutamic anhydride (B1165640) by first brominating the anhydride and then hydroxylating the resulting γ-bromo intermediate, followed by hydrolysis to give the final product. cdnsciencepub.com

Table 3: Synthetic Approaches from L-Glutamic Acid Analogs

| Starting Material | Key Reagent/Reaction | Product |

|---|---|---|

| N-protected glutamic acid esters | Dianion formation, allylation | 4-substituted glutamic acid derivatives researchgate.net |

| Pyroglutamate derivative | Electrophilic hydroxylation | (4S)-4-hydroxy-L-glutamic acid derivative nih.gov |

Asymmetric synthesis aims to create chiral molecules from achiral or racemic precursors using a chiral catalyst or auxiliary. chemscene.com This strategy is an alternative to chiral pool synthesis when a suitable starting material is unavailable. wikipedia.org

One of the key methods for preparing glutamic acid derivatives is the 1,4-addition (conjugate addition) of glycine (B1666218) derivatives to α,β-unsaturated esters. thieme-connect.de The use of chiral calcium catalysts has been shown to facilitate this reaction in a diastereo- and enantioselective manner, producing 3-substituted glutamic acid derivatives. thieme-connect.de Another emerging area is the use of earth-abundant metals in catalysis. For example, manganese-catalyzed asymmetric formal hydroamination of allylic alcohols using chiral P,N,N-ligands provides an efficient route to chiral γ-amino alcohols, which are structurally related to hydroxy amino acids. acs.orgacs.org This "borrowing-hydrogen" strategy involves a cascade of dehydrogenation, aza-Michael addition, and asymmetric reduction. acs.org

Furthermore, biomimetic catalysis, inspired by enzymatic reactions, offers a powerful tool. A direct asymmetric aldol (B89426) reaction between glycinates and trifluoromethyl ketones has been successfully developed using a chiral N-methyl pyridoxal (B1214274) catalyst. nih.gov This organocatalytic approach mimics the action of pyridoxal phosphate (B84403) (PLP)-dependent enzymes and can produce chiral β-hydroxy-α-amino-acid derivatives with high diastereoselectivity and enantioselectivity under mild conditions. nih.gov

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild conditions. For the synthesis of γ-hydroxy-α-amino acids, one-pot cascade reactions combining aldolases and transaminases have proven highly effective. rsc.orgresearchgate.net These bienzymatic cascades offer excellent atom economy and can overcome unfavorable reaction equilibria. rsc.orgmdpi.com

The process typically involves an initial enantioselective aldol addition reaction. nih.govacs.org For instance, an aldolase (B8822740) can catalyze the addition of pyruvate (B1213749) to an aldehyde, creating a chiral 4-hydroxy-2-oxo acid intermediate. nih.govacs.org This intermediate is then enantioselectively aminated by a transaminase, which transfers an amino group from a donor molecule like L-alanine or L-glutamate. nih.gov By selecting aldolases with opposite enantioselectivities and combining them with either D- or L-selective transaminases, various stereoisomers of the target hydroxy amino acid can be prepared with high yield and stereoselectivity. rsc.orgresearchgate.net For example, L-syn or anti-4-hydroxyglutamic acid has been prepared in 83–95% yield in a single step from simple substrates using this method. rsc.org

Table 4: Biocatalytic Cascade for γ-Hydroxy-α-Amino Acids

| Enzyme 1 | Enzyme 2 | Function | Key Advantage |

|---|

Electrophilic Hydroxylation Strategies

Electrophilic hydroxylation has emerged as a powerful method for the direct introduction of a hydroxyl group at the C3 position of glutamic acid precursors. This strategy typically involves the generation of an enolate from a protected glutamic acid derivative, which then reacts with an electrophilic oxygen source.

A prominent approach involves the use of oxaziridine reagents. For instance, the diastereoselective hydroxylation of a D-glutamic acid derivative enolate has been achieved using Davis' oxaziridine. nsf.gov This reaction proceeds with high diastereoselectivity, affording the anti-product as the sole detectable diastereomer. nsf.gov The high selectivity is attributed to a proposed 1,3-asymmetric induction model, where the electrophile approaches a highly coordinated lithiated dianion enolate from the pseudoequatorial direction. nsf.gov

Similarly, 3-phenyl-N-phenylsulfonyl oxaziridine has been employed for the electrophilic hydroxylation at the C4 position to create (4S)-4-hydroxy-L-glutamic acid derivatives. beilstein-journals.org This method was instrumental in the total synthesis of the thiopeptide antibiotic nosiheptide, where an orthogonally protected (4S)-4-hydroxy-L-glutamic acid derivative was required and obtained as a single diastereoisomer. beilstein-journals.org These oxaziridine-mediated transformations highlight a key strategy for C-hydroxylation in the synthesis of complex amino acid structures. nsf.gov

Table 1: Electrophilic Hydroxylation Reagents and Outcomes

| Precursor | Electrophilic Reagent | Key Conditions | Product | Diastereoselectivity | Source(s) |

|---|---|---|---|---|---|

| D-Glu derivative (Troc protected, methyl esterified) | Davis' oxaziridine | Regioselective enolate formation, quench with camphorsulfonic acid | β-hydroxy diester | High anti-selectivity (only detectable diastereomer) | nsf.gov |

Targeted Synthesis of Specific Stereoisomers (L-erythro and L-threo)

The biological activity and utility of 3-hydroxyglutamic acid are highly dependent on its stereochemistry. Consequently, significant effort has been dedicated to developing synthetic routes that provide precise control over the configurations at both the C2 and C3 carbons, allowing for the targeted synthesis of the L-erythro ((2S, 3S)) and L-threo ((2S, 3R)) diastereomers.

Enzymatic methods offer a powerful tool for stereoselective synthesis. A 2-oxoglutarate-dependent hydroxylase from Sulfobacillus thermotolerans has been used for the asymmetric hydroxylation of L-glutamine, producing L-threo-β-hydroxy-Gln. nih.gov Using whole E. coli cells expressing the enzyme, 150 mM (24.3 g/L) of L-threo-β-hydroxy-Gln was produced from 200 mM L-Gln with a 75% yield. nih.gov This biocatalytic approach overcomes many of the challenges associated with traditional chemical synthesis. nih.gov

Chemical synthesis routes often rely on chiral pool starting materials. For example, (R)-Garner's aldehyde, derived from L-serine, can be used to synthesize both (2S,3R)- and (2S,3S)-3-hydroxyglutamic acid. beilstein-journals.org A Reformatsky reaction with an aldehyde derived from N-Fmoc protected L-serine yielded a 92:8 mixture of (2S,3R)- and (2S,3S)-diastereomers, demonstrating facial selectivity in the key bond-forming step. beilstein-journals.org

Another strategy involves the stereoselective iodolactamization of a precursor derived from the addition of a dianion to acrolein. This process yielded a lactam with the same configurations found in (2S,3R)-3-hydroxyglutamic acid. beilstein-journals.org Furthermore, methods developed for the synthesis of related compounds, such as L-erythro-β-hydroxyasparagine (L-β-EHAsn), can be adapted. One such method starts with the ammonolysis of (±)-trans-epoxysuccinic acid to get a racemic mixture of β-hydroxyaspartic acid, which is then resolved enzymatically. nih.gov

Table 2: Selected Methods for Stereoisomer Synthesis

| Target Stereoisomer | Starting Material | Key Reaction/Method | Reagents/Conditions | Outcome | Source(s) |

|---|---|---|---|---|---|

| L-threo | L-Gln | Enzymatic hydroxylation | E. coli expressing AEP14369, 2-OG, FeSO4 | 75% yield of L-threo-β-hydroxy-Gln | nih.gov |

| L-threo (2S,3R) & L-erythro (2S,3S) | (R)-Garner's aldehyde | Reformatsky reaction | Aldehyde from N-Fmoc-L-serine | 92:8 mixture of (2S,3R) to (2S,3S) diastereomers | beilstein-journals.org |

Protecting Group Strategies for Complex Derivatives

The synthesis of 3-hydroxy-L-glutamic acid and its derivatives is complicated by the presence of multiple reactive functional groups: two carboxylic acids, an α-amino group, and a β-hydroxyl group. A carefully designed protecting group strategy is therefore essential to mask certain functionalities while others are being manipulated, preventing unwanted side reactions. jocpr.comresearchgate.net

The choice of protecting groups depends on their stability to various reaction conditions and the ability to remove them selectively, a concept known as orthogonal protection. numberanalytics.com For peptide synthesis involving hydroxyglutamic acid, common protecting group strategies like Fmoc (9-fluorenylmethoxycarbonyl) for the α-amino group and acid-labile groups for side chains are often employed. peptide.comcreative-peptides.com

In the synthesis of complex derivatives, the hydroxyl and carboxyl groups require robust protection. For instance, tert-butyl (tBu) ethers or esters are frequently used to protect hydroxyl and carboxyl groups, respectively, within an Fmoc-based strategy, as they are stable to the basic conditions used for Fmoc removal (e.g., piperidine) but are readily cleaved by strong acid (e.g., TFA). creative-peptides.com In one reported synthesis, a telescoped protocol was developed to generate an Fmoc-protected 4-hydroxy-glutamine derivative directly from the enzymatic hydroxylation mixture by adding Fmoc-OSu, bypassing the isolation of the free amino acid. nih.gov

For the two carboxyl groups of glutamic acid, one can be protected as a benzyl (B1604629) (Bzl) ester and the other as a tert-butyl (OtBu) ester, allowing for selective deprotection via hydrogenolysis or acidolysis, respectively. creative-peptides.com The synthesis of a deuterium-labeled 3-hydroxy-L-arginine, a similarly complex amino acid, highlighted the critical nature of the protecting group scheme, where an initial strategy using hydrogenolytically cleavable groups led to unintended isomerization upon deprotection, necessitating the development of a more robust pathway. researchgate.net This underscores the importance of selecting a protecting group strategy that is compatible with the entire synthetic sequence to maintain stereochemical integrity. researchgate.netnumberanalytics.com

Table 3: Common Protecting Groups for Hydroxyglutamic Acid Synthesis

| Functional Group | Protecting Group | Abbreviation | Typical Deprotection Conditions | Orthogonality Notes | Source(s) |

|---|---|---|---|---|---|

| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine (B6355638) in DMF | Orthogonal to acid-labile groups (Boc, tBu, Trt) and hydrogenolysis. | peptide.comcreative-peptides.com |

| α-Amino | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Orthogonal to Fmoc and hydrogenolytically cleaved groups (Cbz, Bzl). | peptide.comcreative-peptides.com |

| Side-Chain Carboxyl (γ-COOH) | tert-Butyl ester | OtBu | Strong acid (e.g., TFA) | Cleaved with Boc group. Stable to piperidine and hydrogenolysis. | creative-peptides.com |

| Side-Chain Carboxyl (γ-COOH) | Benzyl ester | Bzl | Hydrogenolysis (H2, Pd/C) | Orthogonal to acid- and base-labile groups. | creative-peptides.com |

| Side-Chain Hydroxyl (β-OH) | tert-Butyl ether | tBu | Strong acid (e.g., TFA) | Stable to piperidine and hydrogenolysis. | creative-peptides.com |

Derivatives, Analogs, and Their Biochemical Properties

Design and Synthesis of Structural Analogs

The synthesis of structural analogs of (2S)-2-amino-3-hydroxypentanedioic acid often leverages the principles of stereoselective synthesis to control the configuration at the two chiral centers. A variety of starting materials and synthetic strategies have been employed to generate a diverse range of analogs.

A significant body of work has focused on the synthesis of nonracemic hydroxyglutamic acids, including the (2S,3S) isomer. nih.gov One successful approach utilizes L-malic acid as a chiral precursor. This method involves the transformation of the furan (B31954) ring of a derivative, followed by degradation to a carboxyl group and subsequent esterification, ultimately yielding methyl (2S,3S)-3-acetoxypyroglutamate, a cyclized precursor to the final product. nih.gov Another effective strategy begins with (R)-Garner's aldehyde, a versatile chiral building block. nih.govelsevierpure.com This route involves a series of steps including allylation, benzylation, dihydroxylation, and oxidation to construct the desired carbon skeleton and stereocenters. nih.gov

The synthesis of stereoisomers is crucial for understanding the specific interactions of these analogs with biological targets. For instance, stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has been achieved, highlighting the ability to control stereochemistry at both the α- and β-carbons. elsevierpure.com Similarly, all four stereoisomers of 3-hydroxypipecolic acid, a cyclic analog, have been synthesized and evaluated for their biological activity. nih.gov

The following table summarizes key synthetic strategies for preparing structural analogs of this compound.

| Analog Class | Starting Material | Key Synthetic Steps | Reference |

|---|---|---|---|

| (2S,3S)-3-Hydroxyglutamic Acid | L-Malic Acid | Furan ring degradation, esterification, acid hydrolysis | nih.gov |

| (2S,3S)-3-Hydroxyglutamic Acid | (R)-Garner's Aldehyde | Allylation, dihydroxylation, oxidation, deprotection | nih.gov |

| (2S,3R)- and (2S,3S)-ADHP | Garner's Aldehyde | Stereocontrolled construction of stereocenters | elsevierpure.com |

| 3-Hydroxypipecolic Acid Stereoisomers | Not specified | Multi-step synthesis to generate all stereoisomers | nih.gov |

Functionalized Derivatives (e.g., amide, ester, and peptide conjugates)

Functionalization of this compound at its various reactive sites—namely the amino, hydroxyl, and carboxylic acid groups—has led to the creation of diverse derivatives with altered physicochemical and biological properties. These include amide, ester, and peptide conjugates.

Amide and Ester Derivatives: The synthesis of N-acyl derivatives of acidic amino acids is a common strategy to modify their properties. google.com For instance, O-acylated derivatives of the related (2S,3S)-3-hydroxyleucine have been synthesized by converting building blocks into 3-O-acylated structures using esterification protocols. nih.govnih.gov This approach can be applied to this compound to generate derivatives with modified lipophilicity and potential for altered biological interactions. The synthesis of such derivatives often involves the use of coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Peptide Conjugates: The incorporation of this compound and its analogs into peptide sequences can significantly influence the conformation and biological activity of the resulting peptides. The synthesis of peptide conjugates can be achieved through solid-phase peptide synthesis (SPPS), where suitably protected building blocks of the hydroxy amino acid are incorporated into the growing peptide chain. nih.gov Enzymatic approaches have also been explored for peptide synthesis. For example, the enzyme RimK from Escherichia coli K-12 has been shown to catalyze the synthesis of poly-α-glutamic acid from unprotected L-glutamic acid, suggesting potential for enzymatic synthesis of peptides containing 3-hydroxyglutamic acid. nih.gov

The following table provides examples of functionalized derivatives and the synthetic methods employed.

| Derivative Type | Functionalization Site | Synthetic Method | Reference |

|---|---|---|---|

| O-Acylated Derivatives | 3-Hydroxy Group | Esterification with DIC/DMAP | nih.gov |

| N-Acyl Derivatives | α-Amino Group | Condensation with fatty acid chlorides | google.com |

| Peptide Conjugates | α-Amino and/or Carboxyl Groups | Solid-Phase Peptide Synthesis (SPPS) | nih.gov |

| Poly-α-Glutamic Acid | α-Amino and Carboxyl Groups | Enzymatic synthesis using RimK | nih.gov |

Biochemical and Mechanistic Characterization of Analogs

The structural modifications of this compound give rise to analogs and derivatives with distinct biochemical profiles. These have been characterized through studies on their interactions with enzymes and receptors, as well as their ability to modulate biochemical pathways.

Derivatives of 3-hydroxyglutamic acid have been investigated as inhibitors of various enzymes. For example, β-lactone inhibitors have been shown to inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase with an IC50 of 0.1 μM in a partially purified rat liver cytosolic preparation. nih.gov These inhibitors were also found to inhibit the incorporation of acetate (B1210297) into sterols in cultured Hep G2 cells with an IC50 of 3 μM. nih.gov Furthermore, certain stereoisomers of related compounds have demonstrated potent and selective inhibition of glycosidases. For instance, a derivative of 3-hydroxypipecolic acid was found to be a potent inhibitor of β-N-acetylglucosaminidase and Escherichia coli β-glucuronidase. nih.gov

The following table summarizes the inhibitory activities of some analogs on specific enzymes.

| Analog/Derivative | Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| β-Lactone Inhibitor (L-659,699) | HMG-CoA Synthase (rat liver) | IC50 = 0.1 μM | nih.gov |

| β-Lactone Inhibitor (L-659,699) | Sterol Biosynthesis (Hep G2 cells) | IC50 = 3 μM | nih.gov |

| 3-Hydroxypipecolic Acid Derivative | β-N-Acetylglucosaminidase | Potent inhibitor | nih.gov |

| 3-Hydroxypipecolic Acid Derivative | E. coli β-Glucuronidase | Potent inhibitor | nih.gov |

Analogs of 3-hydroxyglutamic acid have been shown to interact with glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. 3-Hydroxyglutaric acid, a structurally related dicarboxylic acid, has been found to be neurotoxic through its interaction with NMDA receptors in vitro. nih.gov It has been demonstrated that 3-hydroxyglutaric acid acts as a weak agonist at NMDA receptors. nih.gov

The following table details the receptor binding properties of a related analog.

| Analog | Receptor | Binding/Activity Profile | Reference |

|---|---|---|---|

| 3-Hydroxyglutaric Acid | NMDA Receptor | Weak agonist | nih.gov |

Derivatives of this compound can modulate various biochemical pathways, primarily those involving glutamate and GABAergic neurotransmission. Glutaric acid and 3-hydroxyglutaric acid have been shown to inhibit glutamate uptake into synaptosomes and synaptic vesicles. nih.gov Interestingly, 3-hydroxyglutaric acid has also been found to enhance glutamate uptake into astrocytes from the cerebral cortex of young rats in a dose-dependent manner, with significant increases observed at concentrations as low as 30 μM. nih.gov This suggests a complex role for these derivatives in modulating glutamate homeostasis. Furthermore, these acids can inhibit glutamate decarboxylase, the enzyme responsible for GABA synthesis, thereby creating an imbalance between excitatory and inhibitory neurotransmission. nih.gov The modulation of pain pathways by targeting metabotropic glutamate receptors has also been an area of active research. mdpi.com

The following table summarizes the effects of related derivatives on specific biochemical pathways.

| Derivative | Pathway/Process | Effect | Concentration | Reference |

|---|---|---|---|---|

| 3-Hydroxyglutaric Acid | Glutamate uptake into synaptosomes | Inhibition | Not specified | nih.gov |

| 3-Hydroxyglutaric Acid | Glutamate uptake into astrocytes | Enhancement | ≥ 30 μM | nih.gov |

| Glutaric and 3-Hydroxyglutaric Acid | Glutamate Decarboxylase Activity | Inhibition | Not specified | nih.gov |

Advanced Analytical Techniques for Characterization and Quantification of 3 Hydroxy L Glutamic Acid

Chromatography-Mass Spectrometry (GC-MS, LC-MS, LC-MS/MS)

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of 3-hydroxy-L-glutamic acid. The combination of high-resolution separation with sensitive and specific detection allows for its identification and quantification even at trace levels.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds. However, the polar and non-volatile nature of amino acids like 3-hydroxy-L-glutamic acid necessitates a chemical derivatization step to increase their volatility and thermal stability for GC analysis. sigmaaldrich.commdpi.com Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are often preferred for their ability to analyze polar and thermally labile molecules directly in their native or derivatized form, offering high sensitivity and specificity, particularly for quantification in complex matrices. thermofisher.comnih.gov

To analyze the stereoisomers of 3-hydroxy-L-glutamic acid using chromatography, derivatization is a critical step. This process involves reacting the amino acid with a reagent to form a derivative with improved chromatographic properties and/or to enable the separation of stereoisomers.

For GC-MS analysis , silylation is a common derivatization technique. sigmaaldrich.com Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with active hydrogens on the amino, carboxyl, and hydroxyl groups to form tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.commdpi.com Optimization of this reaction, including temperature and time, is crucial to ensure complete derivatization and prevent the formation of multiple derivative products for a single analyte. sigmaaldrich.com

For LC-MS analysis , derivatization can serve two main purposes: to introduce a readily ionizable or fluorescent tag for enhanced detection, or to create diastereomers from enantiomers, allowing their separation on a standard achiral column. Chiral derivatizing agents react with the enantiomers of 3-hydroxy-L-glutamic acid to form diastereomeric pairs, which possess different physical properties and can be separated chromatographically. nih.govacs.org The choice of reagent and reaction conditions must be carefully optimized to ensure the reaction is quantitative, proceeds without racemization, and yields stable derivatives. nih.gov

| Technique | Reagent Class | Example Reagent | Purpose |

|---|---|---|---|

| GC-MS | Silylating Agents | MTBSTFA | Increases volatility and thermal stability. |

| LC-MS | Chiral Derivatizing Agents | (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Forms diastereomers for chiral separation on achiral columns. acs.org |

| Fluorescent Labeling Agents | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Enhances detection sensitivity (fluorescence) and allows for separation. researchgate.net |

Distinguishing and quantifying the individual stereoisomers of 3-hydroxy-L-glutamic acid is paramount. Chiral separation techniques are employed to resolve the enantiomeric and diastereomeric pairs.

Direct chiral separation is achieved using a chiral stationary phase (CSP) in either gas chromatography or high-performance liquid chromatography (HPLC). These CSPs are designed to interact differently with each enantiomer, leading to different retention times. Examples of CSPs effective for amino acids include those based on cyclodextrins, macrocyclic antibiotics (like teicoplanin), and cinchona alkaloids. chiraltech.comsigmaaldrich.com The mobile phase composition, including the type of organic modifier and additives, must be optimized to achieve baseline separation. chiraltech.com

Indirect chiral separation involves the derivatization with a chiral derivatizing agent (CDA), as mentioned previously, to form diastereomers. nih.gov These diastereomers can then be separated on a conventional, achiral column. This approach is widely used in both GC-MS and LC-MS. acs.org

Once the stereoisomers are separated, the enantiomeric excess (e.e.) can be determined. The e.e. quantifies the purity of a chiral sample, representing the excess of one enantiomer over the other. masterorganicchemistry.com It is calculated from the relative peak areas (A) of the two enantiomers in the chromatogram.

e.e. (%) = |(A_R - A_S) / (A_R + A_S)| * 100

This calculation provides a measure of the stereochemical purity of the 3-hydroxy-L-glutamic acid sample.

Quantifying 3-hydroxy-L-glutamic acid in biological samples such as plasma, urine, or tissue extracts presents a challenge due to the complexity of the matrix. LC-MS/MS is the method of choice for this application due to its high selectivity and sensitivity. nih.govnih.gov

The analytical workflow typically involves:

Sample Preparation: This step is crucial to remove interfering substances, primarily proteins, and to concentrate the analyte. Common methods include protein precipitation with organic solvents (e.g., acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE). nih.govnih.gov

Internal Standard Addition: A stable isotope-labeled version of the analyte (e.g., deuterated 3-hydroxyglutaric acid) is added to the sample at the beginning of the workflow. nih.gov This internal standard corrects for analyte loss during sample preparation and for variations in instrument response (matrix effects).

LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system. Separation is often performed using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column. nih.govmdpi.com The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion of the analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides a high degree of specificity, minimizing interference from other compounds in the matrix. nih.gov

Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of 3-hydroxy-L-glutamic acid in the sample is determined by comparing its peak area ratio relative to the internal standard against the calibration curve. mdpi.com

Method validation ensures the accuracy, precision, and robustness of the quantitative analysis. nih.govnih.gov

| Parameter | Description | Example/Rationale |

|---|---|---|

| Sample Preparation | Removal of interferences (e.g., proteins). | Protein precipitation with acetonitrile. nih.gov |

| Internal Standard | Corrects for matrix effects and analyte loss. | Stable isotope-labeled 3-hydroxyglutaric acid. nih.gov |

| Chromatography | Separation of analyte from matrix components. | Reversed-phase C8 or C18 column. nih.gov |

| MS Detection | Selective and sensitive detection. | Positive or negative electrospray ionization (ESI) with Multiple Reaction Monitoring (MRM). nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. semanticscholar.orgmdpi.com For 3-hydroxy-L-glutamic acid, NMR provides critical information about its covalent structure, stereochemistry, and, importantly, its preferred three-dimensional shape or conformation, which is often linked to its biological activity. nih.gov

The structural and conformational analysis of glutamic acid analogues and other hydroxy acids can be performed using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.govresearchgate.net

¹H and ¹³C Chemical Shifts: The precise chemical shifts of the hydrogen and carbon nuclei are sensitive to the local electronic environment and can help confirm the basic structure of the molecule.

Scalar Coupling Constants (J-couplings): Vicinal (three-bond) proton-proton coupling constants (³JHH) are particularly valuable. The magnitude of these couplings is related to the dihedral angle between the coupled protons, as described by the Karplus equation. mdpi.com By measuring the ³JHH values along the carbon backbone, the preferred staggered conformations (trans, gauche) can be determined. nih.govresearchgate.net

By integrating data from these NMR experiments, often in conjunction with molecular modeling, a detailed picture of the conformational preferences of 3-hydroxy-L-glutamic acid in solution can be constructed. nih.gov Furthermore, chiral derivatizing agents can be used in NMR to create diastereomers, which will exhibit distinct signals in the NMR spectrum, allowing for the resolution and quantification of enantiomers without chromatographic separation. nih.gov

Advanced Spectroscopic Methods (e.g., IRMPD)

Beyond standard laboratory techniques, advanced spectroscopic methods provide deeper insight into the intrinsic properties of molecules. Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is one such gas-phase technique that offers detailed structural information. nih.gov

In an IRMPD experiment, ions of the molecule of interest (e.g., protonated 3-hydroxy-L-glutamic acid) are generated, typically by electrospray ionization (ESI), and trapped in a mass spectrometer. These trapped ions are then irradiated with a tunable, high-power infrared laser. When the laser's frequency matches a vibrational mode of the ion, it absorbs multiple photons, heats up, and eventually fragments. nih.gov

An IRMPD spectrum is generated by plotting the fragmentation efficiency as a function of the infrared laser wavelength. This spectrum is effectively a gas-phase infrared spectrum of the ion. The key advantage of IRMPD is that the resulting vibrational spectrum is highly sensitive to the ion's three-dimensional structure, including its conformation and intramolecular hydrogen bonding patterns. By comparing the experimental IRMPD spectrum with theoretical spectra calculated for different possible low-energy structures (isomers and conformers), the specific structure of the ion in the gas phase can be determined with high confidence. nih.gov This method could be applied to distinguish between the different stereoisomers of 3-hydroxy-L-glutamic acid based on their unique vibrational fingerprints.

Computational and Structural Biology Studies of 3 Hydroxy L Glutamic Acid

Molecular Modeling and Docking Simulations of Protein-Ligand Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict how a ligand, such as 3-Hydroxy-L-Glutamic Acid, might bind to a protein's active site. researchgate.net These methods are crucial for understanding the molecular basis of protein-ligand recognition and for designing novel molecules with specific biological activities. uni-marburg.de

Docking algorithms explore the conformational space of the ligand within the protein's binding pocket and use scoring functions to estimate the binding affinity for different poses. For 3-Hydroxy-L-Glutamic Acid, this process would involve preparing the 3D structure of the ligand and the target protein, defining the binding site, and running the docking simulation. The presence of an additional hydroxyl group and two carboxyl groups in 3-Hydroxy-L-Glutamic Acid compared to standard amino acids suggests the potential for a complex network of hydrogen bonds and electrostatic interactions with protein residues.

A study on glutamic acid derivatives highlighted the importance of designing molecules that can effectively interact with the active sites of target enzymes, such as glutamine synthetase. In such studies, derivatives are often designed to enhance binding affinity or specificity.

Table 1: Potential Protein Targets for 3-Hydroxy-L-Glutamic Acid and Key Interacting Residues

| Protein Target | Potential Interacting Residues | Type of Interaction | Rationale |

| Glutamate (B1630785) Receptors | Arginine, Lysine, Serine, Threonine | Electrostatic, Hydrogen Bonding | The carboxyl groups of 3-Hydroxy-L-Glutamic Acid would likely interact with positively charged residues, while the hydroxyl and amino groups can form hydrogen bonds. |

| Glutaminase (B10826351) | Serine, Aspartate, Glutamate | Hydrogen Bonding, Covalent (transient) | As an analog of glutamic acid, it could interact with the active site residues responsible for substrate binding and catalysis. |

| Aspartate Aminotransferase | Arginine, Aspartate | Electrostatic, Hydrogen Bonding | This enzyme binds dicarboxylic amino acids, and the structure of 3-Hydroxy-L-Glutamic Acid fits the general substrate profile. |

| Histone Deacetylase (HDAC) | Histidine, Aspartate, Arginine | Zinc coordination, Hydrogen Bonding | Some amino acid derivatives have been shown to inhibit HDACs, and the functional groups of 3-Hydroxy-L-Glutamic Acid could potentially interact with the catalytic zinc ion and surrounding residues. |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of proteins and ligands over time. researchgate.net These simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal the flexibility of the molecule and the stability of protein-ligand complexes.

For 3-Hydroxy-L-Glutamic Acid, MD simulations can be employed to:

Analyze Conformational Preferences: In an aqueous environment, MD simulations can reveal the most stable conformations of the molecule, which are influenced by intramolecular hydrogen bonding and interactions with water molecules.

Assess Binding Stability: When docked into a protein's active site, MD simulations can assess the stability of the predicted binding pose. A stable complex will maintain its key interactions throughout the simulation, while an unstable one may see the ligand dissociate or adopt a different conformation. researchgate.net

Refine Docking Poses: Short MD simulations can be used to refine the results of molecular docking, often leading to a more accurate prediction of the binding mode. researchgate.net

A review of MD simulations in enzyme engineering highlights their utility in understanding how an enzyme's conformation changes during catalysis.

Table 2: Key Analyses in Molecular Dynamics Studies of 3-Hydroxy-L-Glutamic Acid

| Analysis Type | Information Gained | Relevance to 3-Hydroxy-L-Glutamic Acid |

| Root Mean Square Deviation (RMSD) | Stability of the protein and ligand over time. | A stable RMSD for the ligand within the binding site suggests a stable interaction. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of individual residues or atoms. | Highlights which parts of the protein and ligand are most mobile during binding. |

| Hydrogen Bond Analysis | Formation and breaking of hydrogen bonds. | Quantifies the hydrogen bonding network between 3-Hydroxy-L-Glutamic Acid and the protein, which is critical for its binding. |

| Principal Component Analysis (PCA) | Dominant motions of the protein-ligand complex. | Identifies large-scale conformational changes that may be important for biological function. |

Quantum Chemical Calculations for Electronic Properties and Reaction Mechanisms

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. These methods are used to calculate a wide range of properties that are not accessible through classical molecular mechanics methods.

For 3-Hydroxy-L-Glutamic Acid, quantum chemical calculations can be used to determine:

Charge Distribution: The partial charges on each atom, which influence electrostatic interactions with other molecules.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are important for understanding chemical reactivity.

Reaction Mechanisms: The transition state structures and activation energies for chemical reactions, providing insight into the catalytic mechanisms of enzymes.

While specific quantum chemical studies on 3-Hydroxy-L-Glutamic Acid are not widely available, the principles are well-established in the study of amino acids and other small molecules.

Table 3: Electronic Properties of 3-Hydroxy-L-Glutamic Acid Investigated by Quantum Chemistry

| Property | Description | Significance |

| Partial Atomic Charges | The distribution of electron density across the molecule. | Determines how the molecule interacts with polar solvents and charged residues in a protein. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences the molecule's orientation in electric fields and its solubility in polar solvents. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap generally indicates higher chemical reactivity. |

| Bond Dissociation Energies | The energy required to break a specific chemical bond. | Helps to predict which bonds are most likely to be involved in chemical reactions. |

In Silico Investigations of Enzyme-Substrate/Product Complexes

Computational methods are invaluable for studying the intricate interactions within enzyme-substrate and enzyme-product complexes. These investigations can reveal the precise binding modes of substrates and products, as well as the conformational changes that occur within the enzyme during the catalytic cycle.

For an enzyme that utilizes 3-Hydroxy-L-Glutamic Acid, an in silico investigation would typically involve:

Homology Modeling: If the 3D structure of the enzyme is unknown, a model can be built based on the known structures of related enzymes.

Molecular Docking: The substrate or product is docked into the active site of the enzyme to generate an initial complex.

Molecular Dynamics Simulations: MD simulations are then performed on the enzyme-ligand complex to observe its dynamic behavior and assess the stability of the interactions.

QM/MM Calculations: For a more detailed understanding of the reaction mechanism, hybrid quantum mechanics/molecular mechanics (QM/MM) calculations can be performed. In this approach, the active site is treated with a high level of quantum chemical theory, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field.

A study on glutaminase from different species of Escherichia and Bacillus utilized in silico analysis to elucidate its structure and physicochemical properties, demonstrating the power of these methods in enzymology.

Predictive Computational Approaches for Stereoselectivity and Reactivity

Computational chemistry can also be used to predict the outcome of chemical reactions, including their stereoselectivity and reactivity. These predictive approaches are particularly useful in the design of synthetic routes to complex molecules and in understanding the basis of enzyme specificity.

For 3-Hydroxy-L-Glutamic Acid, which has multiple stereocenters, computational methods can be used to:

Predict Stereoselectivity: By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which isomer will be preferentially formed in a chemical reaction. This is crucial for the synthesis of stereochemically pure compounds.

Predict Reactivity: Reactivity descriptors, such as Fukui functions and condensed-to-atom electrophilic and nucleophilic indices, can be calculated using quantum chemistry to predict which atoms in the molecule are most likely to be involved in a chemical reaction.

While specific predictive studies on the stereoselective synthesis of (2S)-2-amino-3-hydroxypentanedioic acid are not readily found, computational approaches have been successfully applied to predict the amino acid preferences of peptide-binding domains and to design novel synthetic routes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-amino-3-hydroxypentanedioic acid, and how can stereochemical purity be ensured?

- Methodology : Multi-step organic synthesis using chiral precursors or enzymatic catalysis. For example:

- Step 1 : Protect the amino group with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted side reactions.

- Step 2 : Introduce the hydroxyl group via asymmetric oxidation or enzymatic hydroxylation. highlights chemo-enzymatic methods for stereoselective synthesis using ketoreductases or lipases .

- Step 3 : Deprotection under mild acidic conditions (e.g., TFA/water) to retain stereochemical integrity.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Structural Confirmation :

- NMR : H and C NMR to verify backbone connectivity and stereochemistry.

- X-ray Crystallography : For absolute configuration determination .

- Purity Assessment :

- HPLC : Reverse-phase chromatography with UV detection at 210 nm (amide/amine absorption).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight .

Q. How should researchers handle hygroscopicity or stability challenges during storage?

- Stabilization Strategies :

- Convert to a hydrochloride or dihydrochloride salt to enhance stability and solubility, as seen in structurally similar amino acid derivatives .

- Store under inert gas (argon) at -20°C in desiccated conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can chemo-enzymatic synthesis be optimized to improve yield and stereoselectivity?

- Optimization Strategies :

- Enzyme Screening : Test a panel of ketoreductases or transaminases for activity toward specific intermediates (e.g., uses immobilized enzymes for recyclability) .

- Reaction Engineering : Use biphasic systems (aqueous/organic) to shift equilibrium toward product formation.

- Directed Evolution : Engineer enzymes for enhanced substrate specificity using error-prone PCR .

Q. What computational or experimental methods resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

- Approaches :

- QSPR Modeling : Predict solubility and partition coefficients using Quantitative Structure-Property Relationship models, as implemented in for analogous compounds .

- Experimental Validation : Use shake-flask methods for solubility measurements in buffered solutions (pH 2–7) to account for ionization effects.